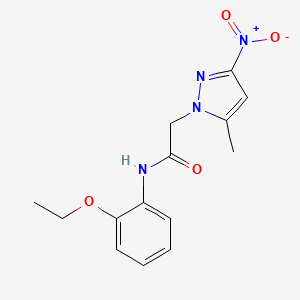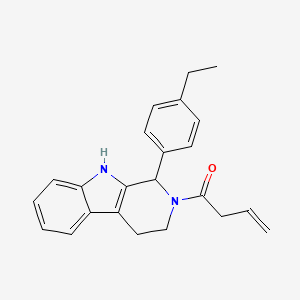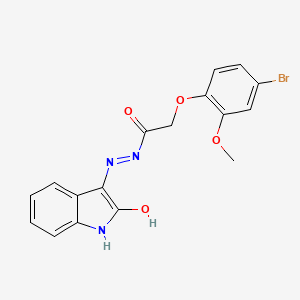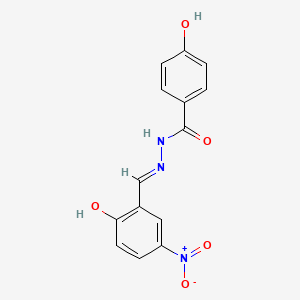
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as ENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. ENPA has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Mecanismo De Acción
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide exerts its biological effects by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide inhibits the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. By inhibiting COX, N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in various animal models. N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has also been found to exhibit antioxidant properties, which could make it an effective treatment for oxidative stress-related conditions. Additionally, N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have a low toxicity profile, making it a safe and effective treatment option.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and effective treatment option. However, N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. One area of research could focus on developing more water-soluble derivatives of N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, which could improve its effectiveness in vivo. Another area of research could focus on identifying the optimal dosage and administration route for N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide. Additionally, further studies could investigate the potential of N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide as a treatment for other conditions, such as cancer and neurodegenerative diseases.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide can be synthesized by the reaction of 2-ethoxybenzoyl chloride with 5-methyl-3-nitro-1H-pyrazole-1-carboxylic acid, followed by the reduction of the resulting acid chloride with sodium borohydride. The final product is obtained by the acetylation of the resulting amine with acetic anhydride.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory and pain-related conditions. N-(2-ethoxyphenyl)-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has also been investigated for its potential as a COX-2 inhibitor, which could make it an effective treatment for arthritis and other inflammatory diseases.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-22-12-7-5-4-6-11(12)15-14(19)9-17-10(2)8-13(16-17)18(20)21/h4-8H,3,9H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZJTDUHRVJKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)

![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)
![3-[7-(1,3-benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B6041824.png)

![3-sec-butyl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6041846.png)
![5-amino-4-(1,3-benzothiazol-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6041847.png)


![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)